![molecular formula C17H16FN7S B2806941 4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine CAS No. 2310143-46-3](/img/structure/B2806941.png)

4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

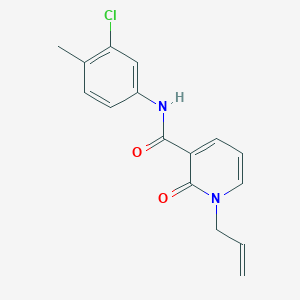

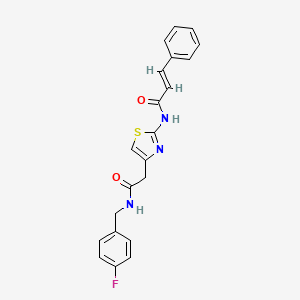

The compound you mentioned is a complex organic molecule that contains several functional groups and rings. These include a fluorobenzene ring, a thiazole ring, a triazole ring, and an azetidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the different functional groups and rings. These could include properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Compound Development

Research efforts have led to the synthesis of derivatives of [1, 3]thiazolo[3,2-a]pyridines, pyrido[2,1-b][1, 3]benzo-thiazole, [1, 3, 4]thiadiazolo[3,2-a]pyridine, and [1, 2, 4]triazolo[4,3-a]pyridine, showcasing a wide range of potential applications in developing new heterocyclic compounds. These compounds are synthesized through methods involving base-initiated cyclization of quaternary azolium salts, demonstrating the chemical versatility and potential for developing pharmacologically active agents (Potikha et al., 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of certain [1,2,4]triazolo and thiadiazole derivatives have been evaluated, with some compounds displaying wide spectra of activity. These findings suggest the utility of such compounds in developing new antimicrobial and antifungal agents (Lal et al., 2012). Additionally, other studies have focused on the antibacterial activities of similar compounds against various bacterial strains, underscoring their significance in addressing bacterial resistance challenges (Zhang et al., 2010).

Anticancer Activity

A noteworthy application is the development of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity. Some of these derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Antiproliferative Activity

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy moiety have been explored for their antiproliferative activity, particularly against endothelial and tumor cells. This research indicates the role of such compounds in developing therapies targeting cancer cell proliferation (Ilić et al., 2011).

Anticonvulsant Activity

The synthesis of 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines and their evaluation for anticonvulsant activity provides another application area. Some compounds have demonstrated significant efficacy, suggesting the potential for the development of new anticonvulsant drugs (Zhang et al., 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that the thiazole ring, a component of the compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which might provide some insights into the pharmacokinetics of this compound.

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile might influence the compound’s action in different environments.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN7S/c1-10-20-21-14-6-7-15(22-25(10)14)24-8-11(9-24)23(2)17-19-16-12(18)4-3-5-13(16)26-17/h3-7,11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYXJRACGWHEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(C=CC=C5S4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)

![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline](/img/structure/B2806868.png)

![6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2806873.png)